molecular formula C12H24N4O B8048757 1,2-Bis(4-methylpiperazin-1-yl)ethanone (Nintedanib Impurity)

1,2-Bis(4-methylpiperazin-1-yl)ethanone (Nintedanib Impurity)

Cat. No.: B8048757
M. Wt: 240.35 g/mol
InChI Key: BYCGDAAKKJQUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(4-methylpiperazin-1-yl)ethanone is a chemical compound that is often identified as an impurity in the drug Nintedanib, which is used for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases. This compound has garnered attention due to its potential impact on the purity and efficacy of pharmaceutical formulations.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of 4-methylpiperazine with suitable reagents to form the bis-substituted product.

  • Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the production of a pure compound.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur, where functional groups within the compound are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized forms of the compound, which may include hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

  • Chemistry: The compound is used in research to study the effects of impurities on drug formulations and to develop methods for their removal.

  • Biology: It is used in biological studies to understand the impact of impurities on biological systems and to develop assays for detecting such impurities.

  • Medicine: The compound is relevant in the pharmaceutical industry for ensuring the purity and safety of drug formulations.

  • Industry: It is used in the chemical industry for the synthesis of other compounds and in quality control processes.

Mechanism of Action

The mechanism by which 1,2-Bis(4-methylpiperazin-1-yl)ethanone exerts its effects is not well-documented, as it is primarily considered an impurity. its presence in drug formulations can affect the overall efficacy and safety of the drug. The molecular targets and pathways involved would depend on the specific reactions and interactions it undergoes in the body.

Comparison with Similar Compounds

  • 2,4-Bis(4-methylpiperazin-1-yl)aniline: Another piperazine derivative with similar structural features.

  • Bis(4-methylpiperazin-1-yl)methane: A related compound with a similar piperazine core.

Uniqueness: 1,2-Bis(4-methylpiperazin-1-yl)ethanone is unique in its bis-substituted structure, which differentiates it from other piperazine derivatives. Its specific impurity profile and potential impact on drug formulations make it a compound of interest in pharmaceutical research.

Properties

IUPAC Name

1,2-bis(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O/c1-13-3-7-15(8-4-13)11-12(17)16-9-5-14(2)6-10-16/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCGDAAKKJQUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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